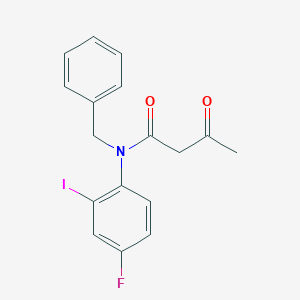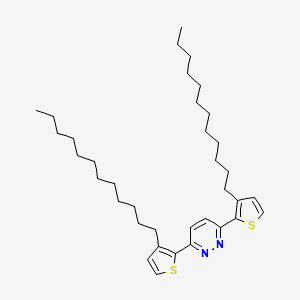
3,6-Bis(3-dodecylthiophen-2-YL)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(3-dodecylthiophen-2-YL)pyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of thiophene rings and long dodecyl chains in this compound makes it particularly interesting for various applications in materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-dodecylthiophen-2-YL)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of Thiophene Rings: The thiophene rings are introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a halogenated pyridazine reacts with a thiophene boronic acid derivative.
Attachment of Dodecyl Chains: The dodecyl chains are attached to the thiophene rings through alkylation reactions, often using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
3,6-Bis(3-dodecylthiophen-2-YL)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring or the thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings or the pyridazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazine or thiophene derivatives.
Substitution: Halogenated, alkylated, or other substituted derivatives.
科学的研究の応用
3,6-Bis(3-dodecylthiophen-2-YL)pyridazine has a wide range of applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors, light-emitting diodes, and photovoltaic cells due to its electronic properties.
Materials Science: Employed in the synthesis of conductive polymers and nanomaterials.
Biological Research: Investigated for its potential use in bioimaging and as a component in drug delivery systems.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species.
作用機序
The mechanism of action of 3,6-Bis(3-dodecylthiophen-2-YL)pyridazine in its applications involves its ability to participate in π-π stacking interactions, electron transfer processes, and its amphiphilic nature due to the presence of both hydrophobic dodecyl chains and hydrophilic pyridazine and thiophene rings. These properties enable it to interact with various molecular targets and pathways, making it versatile in different scientific fields.
類似化合物との比較
Similar Compounds
- 3,6-Bis(3-decylthiophen-2-YL)pyridazine
- 3,6-Bis(3-octylthiophen-2-YL)pyridazine
- 3,6-Bis(3-hexylthiophen-2-YL)pyridazine
Uniqueness
3,6-Bis(3-dodecylthiophen-2-YL)pyridazine is unique due to its longer dodecyl chains, which enhance its solubility in organic solvents and its ability to form well-ordered structures in thin films. This makes it particularly suitable for applications in organic electronics and materials science, where such properties are highly desirable.
特性
CAS番号 |
872090-19-2 |
|---|---|
分子式 |
C36H56N2S2 |
分子量 |
581.0 g/mol |
IUPAC名 |
3,6-bis(3-dodecylthiophen-2-yl)pyridazine |
InChI |
InChI=1S/C36H56N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-31-27-29-39-35(31)33-25-26-34(38-37-33)36-32(28-30-40-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3 |
InChIキー |
UWXKQCSPKCGUFP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=C(SC=C1)C2=NN=C(C=C2)C3=C(C=CS3)CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


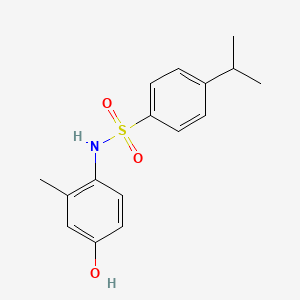
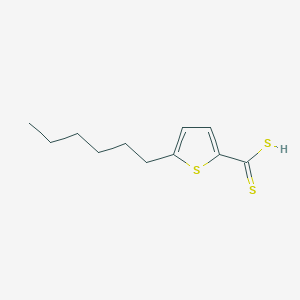
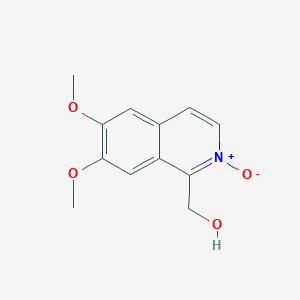
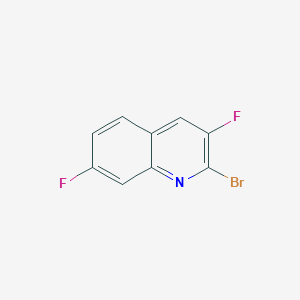
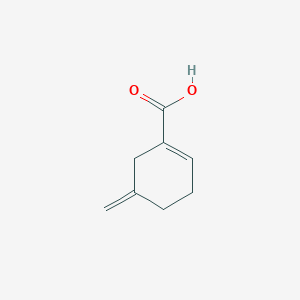
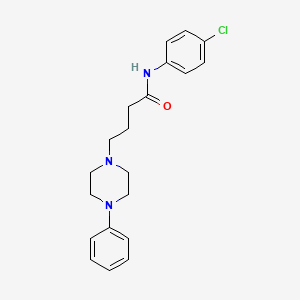
![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)

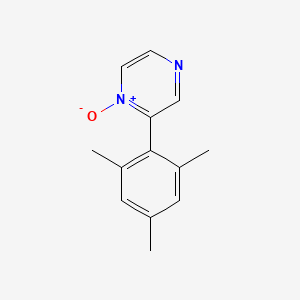
![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
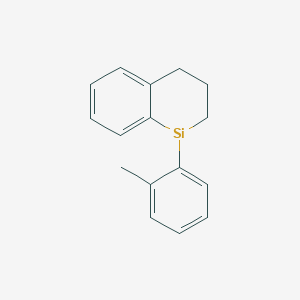
![4-{4-[4-(1H-Pyrazol-4-yl)-phenyl]-piperidin-4-yl}-benzoic acid](/img/structure/B14193559.png)
